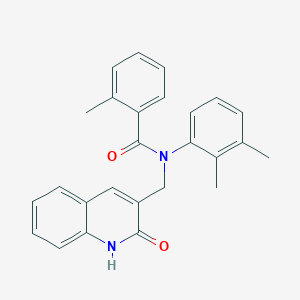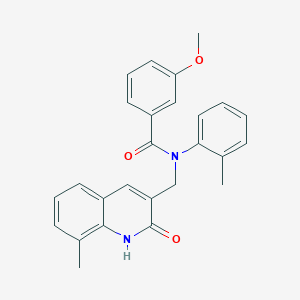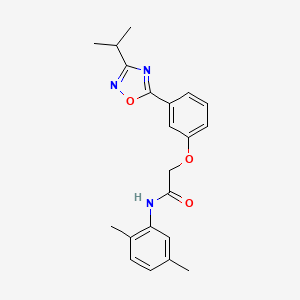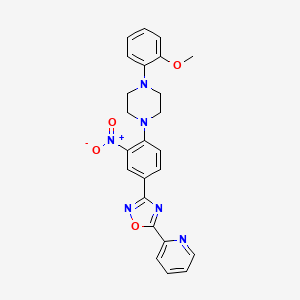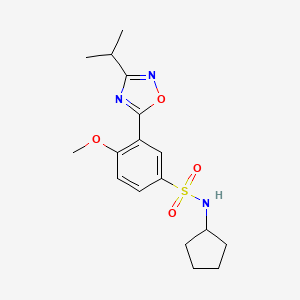
N-cyclopentyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating autoimmune diseases. This compound is a selective inhibitor of Janus kinase 3 (JAK3), which plays an important role in the signaling pathways of immune cells. In
Wirkmechanismus
The mechanism of action of N-cyclopentyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide involves its selective inhibition of JAK3, which is a key component of the signaling pathways of immune cells. By inhibiting JAK3, this compound reduces the activation and proliferation of immune cells, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-17. This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues, which can prevent tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclopentyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide in lab experiments is its selectivity for JAK3. This allows researchers to specifically target the immune cells involved in autoimmune diseases, without affecting other cells in the body. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide. One area of research is the development of more efficient synthesis methods for this compound, which could increase its availability for research and clinical use. Another area of research is the exploration of this compound's potential use in treating other autoimmune diseases and in combination with other drugs. Additionally, further studies are needed to better understand the long-term effects and potential side effects of this compound.
Synthesemethoden
The synthesis of N-cyclopentyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide involves several steps. The first step is the preparation of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonyl chloride, which is then reacted with cyclopentylamine to form the desired product. The overall yield of this synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-methoxy-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-11(2)16-18-17(24-19-16)14-10-13(8-9-15(14)23-3)25(21,22)20-12-6-4-5-7-12/h8-12,20H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYAQTNWIJACGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

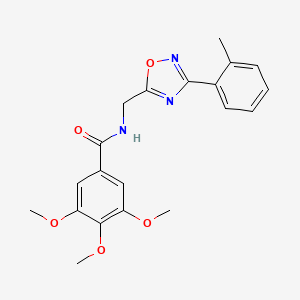
![1-(2-chlorobenzoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B7703746.png)
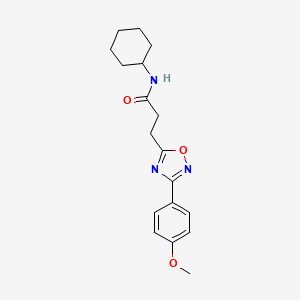
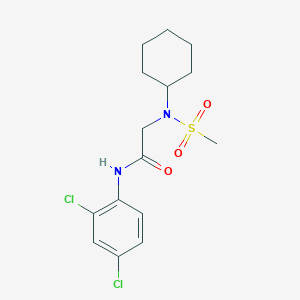

![4-[[2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7703768.png)

![3-(3-methoxyphenyl)-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703792.png)
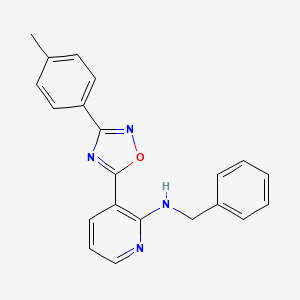
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703808.png)
